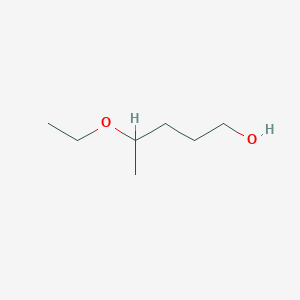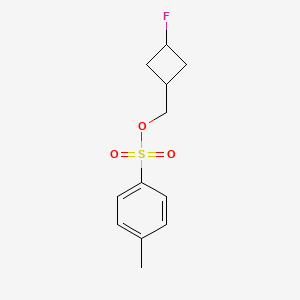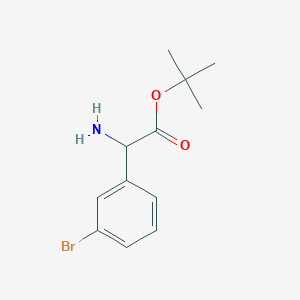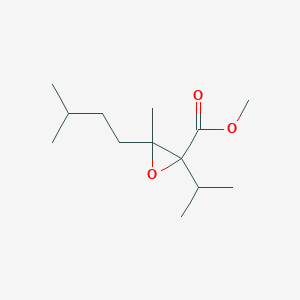
4-Ethoxypentan-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Ethoxypentan-1-OL is an organic compound with the molecular formula C7H16O2. It is a colorless liquid that is used in various chemical processes and applications. The compound is characterized by the presence of an ethoxy group attached to the fourth carbon of a pentanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethoxypentan-1-OL can be synthesized through the reaction of 4-penten-1-ol with ethanol in the presence of an acid catalyst. The reaction typically involves heating the mixture to facilitate the formation of the ether bond.
Industrial Production Methods: In an industrial setting, this compound can be produced using continuous flow reactors where the reactants are mixed and heated under controlled conditions. This method ensures a consistent yield and purity of the product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form various alcohol derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-ethoxypentanal or 4-ethoxypentanoic acid.
Reduction: Formation of various alcohol derivatives.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
4-Ethoxypentan-1-OL has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Employed in the study of enzyme reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug formulation and delivery systems.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxypentan-1-OL involves its interaction with various molecular targets. It can act as a substrate for enzymatic reactions, leading to the formation of different metabolites. The pathways involved include oxidation-reduction reactions and substitution processes, which are facilitated by specific enzymes and catalysts.
Comparison with Similar Compounds
4-Penten-1-ol: Similar structure but lacks the ethoxy group.
4-Methylpentan-1-ol: Contains a methyl group instead of an ethoxy group.
1,5-Pentanediol: Contains two hydroxyl groups instead of an ethoxy group.
Uniqueness: 4-Ethoxypentan-1-OL is unique due to the presence of the ethoxy group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific synthetic applications where other similar compounds may not be suitable.
Properties
CAS No. |
121519-74-2 |
|---|---|
Molecular Formula |
C7H16O2 |
Molecular Weight |
132.20 g/mol |
IUPAC Name |
4-ethoxypentan-1-ol |
InChI |
InChI=1S/C7H16O2/c1-3-9-7(2)5-4-6-8/h7-8H,3-6H2,1-2H3 |
InChI Key |
GHMIQQBKYGPXLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![sodium (2R)-2-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate](/img/structure/B15317152.png)

![[1-(4-Bromophenyl)cyclopropyl]hydrazine](/img/structure/B15317165.png)
![4-Azaspiro[2.5]octane-7-carbonitrile](/img/structure/B15317184.png)


![3-[(6-Azidohexyl)oxy]anilinehydrochloride](/img/structure/B15317207.png)

![1-methanesulfonyl-5-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B15317215.png)



![rac-(1R,2R)-1-{[(tert-butoxy)carbonyl]amino}-6-methyl-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B15317235.png)
